

physical and chemical properties of 2-Bromo-1,5-difluoro-3-nitrobenzene

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Compound of Interest

Compound Name: 2-Bromo-1,5-difluoro-3-nitrobenzene

Cat. No.: B1292832

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An In-depth Technical Guide to 2-Bromo-1,5-difluoro-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of **2-Bromo-1,5-difluoro-3-nitrobenzene** (CAS No. 877161-74-5). While specific experimental data for this particular isomer is limited in publicly available literature, this document compiles available information and presents data from closely related isomers to offer valuable insights for researchers, scientists, and professionals in drug development. The guide covers molecular and physical properties, expected chemical reactivity, potential synthetic pathways, and general experimental protocols for analysis. Visualizations are provided to illustrate a potential synthesis route and a standard analytical workflow.

Introduction

2-Bromo-1,5-difluoro-3-nitrobenzene is a halogenated nitroaromatic compound. Such compounds are of significant interest in medicinal chemistry and materials science due to their versatile reactivity, which allows for the introduction of various functional groups. The presence

of bromine, fluorine, and nitro groups on the benzene ring creates a unique electronic environment, making it a potentially valuable building block in the synthesis of complex organic molecules, including novel pharmaceutical agents and agrochemicals. The electron-withdrawing nature of the nitro and fluoro substituents, combined with the bromo group's utility in cross-coupling reactions, makes this molecule a target for further investigation.

Molecular and Physical Properties

Detailed experimental data for the physical properties of **2-Bromo-1,5-difluoro-3-nitrobenzene** are not readily available. However, based on its molecular structure and data from similar compounds, the following properties can be identified or estimated.

Property	Value/Information	Source
CAS Number	877161-74-5	[1] [2]
Molecular Formula	C ₆ H ₂ BrF ₂ NO ₂	[1]
Molecular Weight	237.99 g/mol	[1]
Appearance	Expected to be a solid at room temperature.	General observation for similar compounds
Melting Point	Not available. A related isomer, 5-Bromo-1,2-difluoro-3-nitrobenzene, has a predicted boiling point of 259.0 ± 35.0 °C. Increased halogenation generally elevates melting points. [3]	[4]
Boiling Point	Not available. A related isomer, 5-Bromo-1,2-difluoro-3-nitrobenzene, has a predicted boiling point of 259.0 ± 35.0 °C.	[4]
Density	Not available. A related isomer, 5-Bromo-1,2-difluoro-3-nitrobenzene, has a predicted density of 1.890 ± 0.06 g/cm ³ .	[4]
Solubility	Expected to be soluble in common organic solvents and poorly soluble in water.	General property of similar compounds
SMILES	[O-]--INVALID-LINK-- C1=CC(F)=CC(F)=C1Br	[5]

Chemical Properties and Reactivity

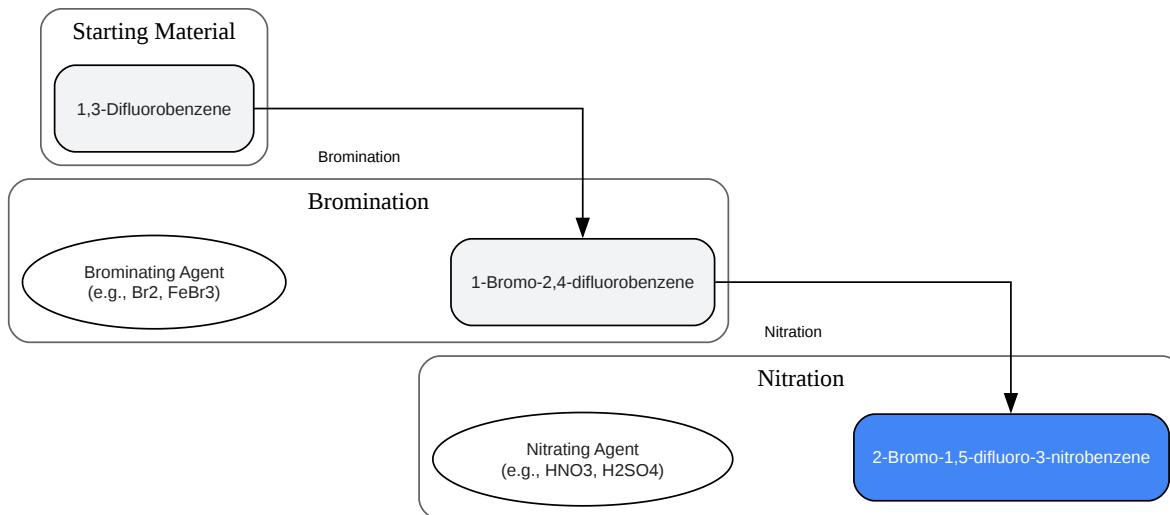
The chemical reactivity of **2-Bromo-1,5-difluoro-3-nitrobenzene** is dictated by the interplay of its functional groups.

- Nucleophilic Aromatic Substitution (SNAr): The benzene ring is highly electron-deficient due to the strong electron-withdrawing effects of the nitro group and the two fluorine atoms. This activates the ring towards nucleophilic aromatic substitution. The positions ortho and para to the nitro group are particularly activated.
- Cross-Coupling Reactions: The bromo substituent serves as a versatile handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of more complex molecular architectures.
- Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., Pd/C, H₂) or metal-acid systems (e.g., Sn/HCl). The resulting aniline derivative is a key intermediate for further functionalization, including diazotization and amide bond formation.
- Reactivity of Halogens: The reactivity of the halogens in SNAr reactions is influenced by their position relative to the nitro group. Fluorine atoms are generally good leaving groups in activated aromatic systems. The bromine atom is less prone to nucleophilic displacement but is ideal for cross-coupling reactions. Primary amines have been shown to displace a nitro group in some polyhalogenated nitrobenzenes, while secondary amines may replace a chlorine atom ortho to a nitro group.^[6]

Potential Synthesis Route

A specific, validated synthesis protocol for **2-Bromo-1,5-difluoro-3-nitrobenzene** is not detailed in the available literature. However, a plausible route can be conceptualized based on standard aromatic chemistry transformations, such as the nitration of a corresponding bromo-difluoro-benzene precursor. The synthesis of a related isomer, 1-Bromo-2,5-difluoro-3-nitrobenzene, involves the bromination of a difluoro-nitrobenzoic acid derivative.^[7]

Below is a conceptual workflow for a potential synthesis:

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Caption: A conceptual workflow for the synthesis of **2-Bromo-1,5-difluoro-3-nitrobenzene**.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **2-Bromo-1,5-difluoro-3-nitrobenzene** are not available. However, general methodologies for the analysis of halogenated nitrobenzenes can be applied.

Purity Assessment and Characterization

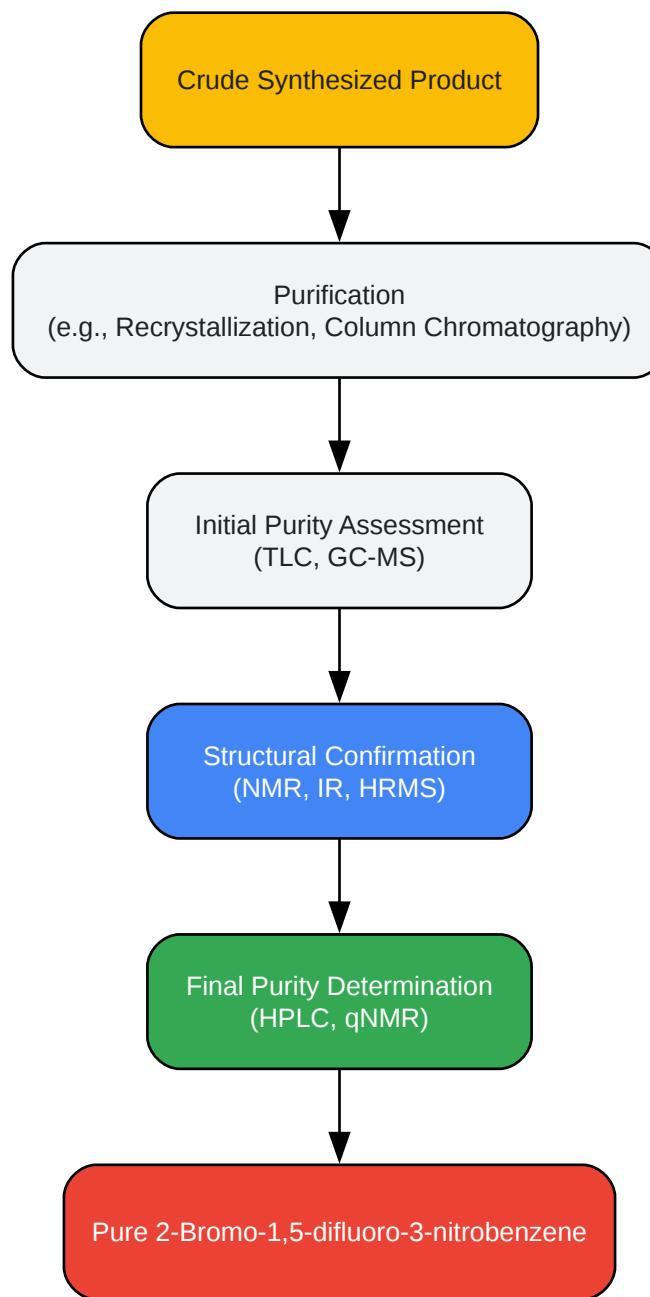
A combination of chromatographic and spectroscopic techniques is recommended for assessing the purity and confirming the structure of the compound.

- High-Performance Liquid Chromatography (HPLC):
 - Column: A C18 reverse-phase column is a common starting point. Phenyl-Hexyl or PFP columns may offer better selectivity for isomers.[\[8\]](#)

- Mobile Phase: A gradient of water and an organic solvent such as acetonitrile or methanol is typically used.[8]
- Detection: UV detection at a wavelength around 254 nm is suitable for aromatic nitro compounds.[8]
- Gas Chromatography-Mass Spectrometry (GC-MS):
 - GC can be used to separate volatile impurities and isomers.
 - MS provides information on the molecular weight and fragmentation pattern, which is crucial for structural elucidation. The presence of bromine would result in a characteristic isotopic pattern (M+ and M+2 peaks of similar intensity).[9]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR will provide information on the aromatic protons.
 - ^{13}C NMR will show the carbon skeleton.
 - ^{19}F NMR is essential for confirming the presence and environment of the fluorine atoms.
 - For the related isomer 1-Bromo-2,5-difluoro-3-nitrobenzene, the ^1H NMR (400 MHz, CDCl_3) shows signals at δ 7.76 (ddd, 1H) and 7.64 (ddd, 1H).[7]
- Infrared (IR) Spectroscopy:
 - Characteristic peaks for the nitro group (asymmetric and symmetric stretching) are expected around $1500\text{-}1570\text{ cm}^{-1}$ and $1335\text{-}1370\text{ cm}^{-1}$.
 - C-F stretching vibrations are typically observed in the $1000\text{-}1350\text{ cm}^{-1}$ region.
 - C-Br stretching is expected in the $500\text{-}600\text{ cm}^{-1}$ range.

General Analytical Workflow

The following diagram illustrates a typical workflow for the purification and analysis of a synthesized halogenated nitrobenzene compound.



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